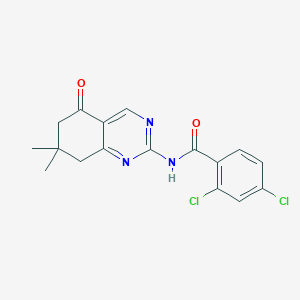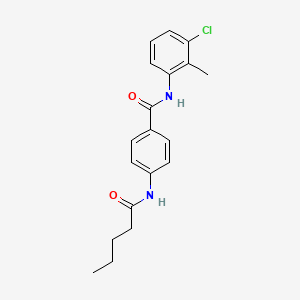
2,4-dichloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives, similar to 2,4-dichloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide, often involves reactions of anthranilamide with different isocyanates or chloroethyl isocyanate, leading to various intermediates which upon further reactions yield the desired quinazolinone compounds. For example, the reaction of anthranilamide with levulinic acid has been shown to produce tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones through a series of steps including cyclization and condensation (Yamato & Takeuchi, 1982).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic system combining a benzene ring and a seven-membered diazepine ring. Advanced techniques such as X-ray crystallography have been employed to elucidate the detailed structure, showing how different substituents influence the overall molecular conformation and steric arrangements (Lindeman, Ponomarev, & Rusanov, 1995).
Chemical Reactions and Properties
Quinazolinone compounds can undergo various chemical reactions due to their functional groups. For example, they can react with nucleophiles, leading to the substitution of halogen atoms or the addition of new functional groups at different positions on the ring system. These reactions significantly alter the chemical properties of the compound, making it a versatile intermediate for further chemical synthesis (Markosyan et al., 2018).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Chemistry
- Studies have developed new methods for synthesizing quinazolinone derivatives, including 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing the flexibility of quinazolinones in chemical synthesis and their potential as intermediates in developing novel compounds with varied biological activities (Chern et al., 1988).
Antitumor Agents
- The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, highlight efforts to enhance the solubility and efficacy of quinazolinone derivatives as cancer therapeutics. These compounds show significant cytotoxic activity against cancer cells, offering insights into the structural modifications that can improve the pharmacological profiles of quinazolinones (Bavetsias et al., 2002).
Antiviral Activities
- Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. This research demonstrates the potential of quinazolinone derivatives in the development of new antiviral drugs, highlighting their efficacy in inhibiting viral replication in cell culture (Selvam et al., 2007).
Anticonvulsant Activity
- The synthesis and evaluation of novel 4-quinazolinone derivatives for their anticonvulsant activity offer a glimpse into the therapeutic applications of quinazolinones beyond their anticancer and antiviral effects. These studies provide a basis for further exploration of quinazolinones in neuropharmacology, indicating their potential as anticonvulsant agents (Noureldin et al., 2017).
Antimicrobial and Anti-inflammatory Activities
- Research into fused pyrimidine derivatives, including quinazolin-4(3H)-ones, for their anti-inflammatory, antiproliferative, and antimicrobial activities underscores the versatility of quinazolinone derivatives in addressing a wide range of pathological conditions. These studies highlight the potential for developing quinazolinone-based therapeutics targeting inflammation and microbial infections (Vachala et al., 2011).
Propiedades
IUPAC Name |
2,4-dichloro-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-17(2)6-13-11(14(23)7-17)8-20-16(21-13)22-15(24)10-4-3-9(18)5-12(10)19/h3-5,8H,6-7H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBUUWJNYOBNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)
![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)
![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)
![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)
![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4579748.png)

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)
![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)
![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)
![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)